molecular formula C18H14N4O5S B15000208 N-[4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide

N-[4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B15000208
M. Wt: 398.4 g/mol
InChI Key: ARRWPYQEYGPTRX-UHFFFAOYSA-N
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Description

N-[4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a complex organic compound that features a unique structure combining a nitrophenyl group, an oxoethyl group, a sulfanyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carbon disulfide and an alkylating agent under basic conditions.

    Introduction of the Sulfanyl Group: The oxadiazole intermediate is then treated with a thiol compound to introduce the sulfanyl group.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Group: Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

N-[4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific properties.

    Chemical Research: It can be used as a reagent or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and nitrophenyl group are likely involved in binding interactions, while the sulfanyl group may participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide: can be compared with other oxadiazole derivatives, such as:

Properties

Molecular Formula

C18H14N4O5S

Molecular Weight

398.4 g/mol

IUPAC Name

N-[4-[5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C18H14N4O5S/c1-11(23)19-14-6-2-13(3-7-14)17-20-21-18(27-17)28-10-16(24)12-4-8-15(9-5-12)22(25)26/h2-9H,10H2,1H3,(H,19,23)

InChI Key

ARRWPYQEYGPTRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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